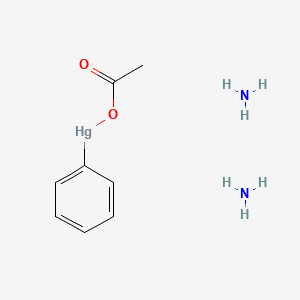
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetato-O)diamminephenylmercury is an organomercurial compound with the molecular formula C8H14HgN2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)diamminephenylmercury typically involves the reaction of phenylmercuric acetate with ammonia and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetato-O)diamminephenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert (Acetato-O)diamminephenylmercury into other organomercurial compounds.
Substitution: The acetate group in the compound can be substituted with other ligands, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Acetato-O)diamminephenylmercury include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from the reactions of (Acetato-O)diamminephenylmercury depend on the specific reaction conditions and reagents used. These products often include other organomercurial compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Acetato-O)diamminephenylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (Acetato-O)diamminephenylmercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercuric acetate: Similar in structure but lacks the diammine and acetate groups.
Mercury(II) acetate: Contains mercury and acetate but does not have the phenyl and diammine groups.
Phenylmercuric nitrate: Another organomercurial compound with different functional groups.
Eigenschaften
CAS-Nummer |
68201-97-8 |
|---|---|
Molekularformel |
C8H14HgN2O2 |
Molekulargewicht |
370.80 g/mol |
IUPAC-Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
InChI-Schlüssel |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


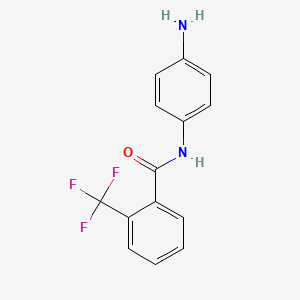
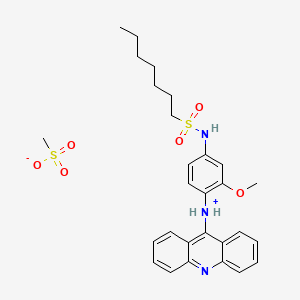
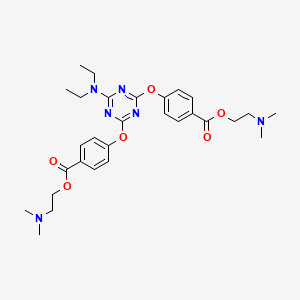
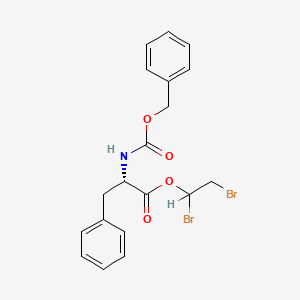
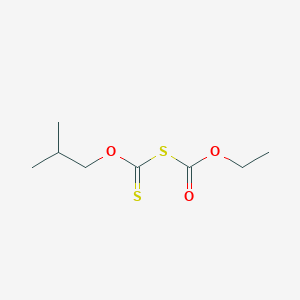
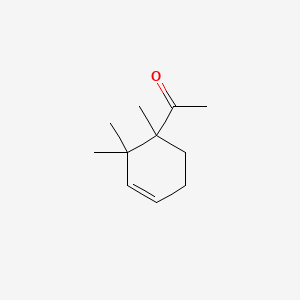


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
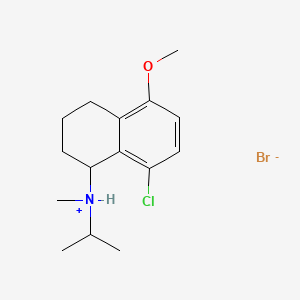
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

